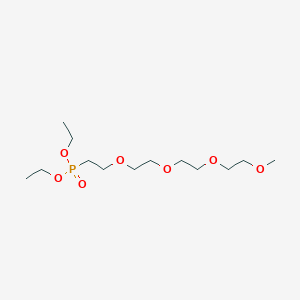

m-PEG4-phosphonic acid ethyl ester

Description

Properties

IUPAC Name |

1-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29O7P/c1-4-19-21(14,20-5-2)13-12-18-11-10-17-9-8-16-7-6-15-3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIFYTYZSWFMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173715 | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872433-73-2 | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-3,6,9,12-tetraoxatridec-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of m-PEG4-Phosphonic Acid Ethyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing m-PEG4-phosphonic acid ethyl ester, a key bifunctional linker used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details two primary synthetic pathways: the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Included are detailed experimental protocols, characterization data, and a discussion of the critical process parameters. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a heterobifunctional linker that incorporates a monodisperse tetraethylene glycol (PEG4) spacer, a terminal methoxy (B1213986) group, and a diethyl phosphonate (B1237965) functional group. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the phosphonate moiety can be utilized for further chemical modifications or for its metal-binding properties. This linker has gained significant attention in the field of drug discovery, particularly in the design of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

This guide outlines the two most common and effective methods for the synthesis of this compound, providing researchers with the necessary information to replicate and optimize its production.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 1872433-73-2 | --INVALID-LINK-- |

| Molecular Formula | C13H29O7P | --INVALID-LINK-- |

| Molecular Weight | 328.34 g/mol | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Purity | >98% (commercially available) | --INVALID-LINK-- |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | --INVALID-LINK-- |

Synthetic Routes

The synthesis of this compound can be efficiently achieved through two primary pathways, both of which involve the formation of a carbon-phosphorus bond. These routes are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. Both methods start from a suitably activated m-PEG4 derivative.

Preparation of m-PEG4 Precursor

The initial step for both synthetic routes is the conversion of the terminal hydroxyl group of commercially available m-PEG4-OH into a good leaving group, such as a halide (bromide or iodide) or a sulfonate ester (tosylate or mesylate).

A common method for the bromination of m-PEG4-OH (1) is through the Appel reaction using triphenylphosphine (B44618) and carbon tetrabromide or via reaction with phosphorus tribromide.

Route 1: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite (B83602), such as triethyl phosphite, with an alkyl halide.

Route 2: Michaelis-Becker Reaction

The Michaelis-Becker reaction provides an alternative route using a dialkyl phosphite, such as diethyl phosphite, in the presence of a non-nucleophilic base.

Experimental Protocols

Synthesis of m-PEG4-bromide (2)

Materials:

-

m-PEG4-OH (1)

-

Triphenylphosphine (PPh3)

-

Carbon tetrabromide (CBr4)

Procedure:

-

Dissolve m-PEG4-OH (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide (1.2 eq) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford m-PEG4-bromide (2) as a colorless oil.

| Reactant | Molar Eq. | MW ( g/mol ) |

| m-PEG4-OH | 1.0 | 208.25 |

| PPh3 | 1.2 | 262.29 |

| CBr4 | 1.2 | 331.63 |

| Product | Expected Yield | Purity |

| m-PEG4-Br | 80-90% | >95% |

Route 1: Michaelis-Arbuzov Reaction Protocol

Materials:

-

m-PEG4-bromide (2)

-

Triethyl phosphite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine m-PEG4-bromide (1.0 eq) and an excess of triethyl phosphite (3.0-5.0 eq).

-

Heat the mixture to 140-160 °C and maintain it at this temperature for 4-6 hours.

-

Monitor the reaction by TLC or 31P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

Purify the resulting residue by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane to yield this compound (3).

| Reactant | Molar Eq. | MW ( g/mol ) |

| m-PEG4-Br | 1.0 | 271.15 |

| Triethyl phosphite | 3.0-5.0 | 166.16 |

| Product | Expected Yield | Purity |

| This compound | 60-75% | >95% |

Route 2: Michaelis-Becker Reaction Protocol

Materials:

-

m-PEG4-bromide (2)

-

Diethyl phosphite

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl phosphite (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of m-PEG4-bromide (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound (3).

| Reactant | Molar Eq. | MW ( g/mol ) |

| m-PEG4-Br | 1.0 | 271.15 |

| Diethyl phosphite | 1.2 | 138.10 |

| Sodium Hydride (60%) | 1.2 | 40.00 (as 100%) |

| Product | Expected Yield | Purity |

| This compound | 70-85% | >95% |

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts. Column chromatography on silica gel is the most effective method. The polarity of the eluent can be adjusted to achieve optimal separation.

Characterization of this compound should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential to confirm the structure of the molecule. The characteristic signals for the PEG chain, the ethyl groups on the phosphonate, and the phosphorus atom should be observed.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Conclusion

This technical guide has detailed two robust and reliable synthetic routes for the preparation of this compound. Both the Michaelis-Arbuzov and Michaelis-Becker reactions offer viable pathways, with the Michaelis-Becker reaction often providing slightly higher yields under milder conditions. The provided experimental protocols and purification strategies should enable researchers to successfully synthesize and isolate this important linker for its application in the development of novel therapeutics. Careful execution of the described procedures and thorough characterization of the final product are essential for ensuring its quality and performance in subsequent applications.

An In-depth Technical Guide on the Core Mechanism of Action of m-PEG4-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG4-phosphonic acid ethyl ester is a heterobifunctional molecule increasingly utilized in advanced drug delivery and therapeutic development. Its unique structure, combining a hydrophilic methoxy-polyethylene glycol (m-PEG4) chain and a bone-avid phosphonic acid ethyl ester group, positions it as a critical component in two primary strategic applications: as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a moiety for targeted drug delivery to bone tissue. This technical guide elucidates the core mechanisms of action of this compound in these contexts, providing a comprehensive overview of its function, relevant signaling pathways, and the experimental protocols used for its evaluation.

Introduction

The modular nature of modern therapeutic design has led to the development of specialized chemical entities that serve distinct functions within a larger drug construct. This compound is a prime example of such a molecule, engineered to offer specific physicochemical and biological properties. Its structure comprises:

-

A methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain: The PEG component, with four ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic profile of the parent molecule.

-

A phosphonic acid ethyl ester group: The phosphonate (B1237965) moiety has a strong affinity for hydroxyapatite, the primary mineral component of bone, making it an effective bone-targeting agent. The ethyl ester serves as a prodrug, which can be hydrolyzed in vivo to the active phosphonic acid.

This guide will delve into the dual mechanisms of action of this compound, focusing on its roles in targeted protein degradation and bone-specific drug delivery.

Mechanism of Action I: As a Linker in Proteolysis Targeting Chimeras (PROTACs)

In the context of PROTACs, this compound functions as a flexible and hydrophilic linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The primary mechanism of action is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of the m-PEG4 Linker in PROTAC Efficacy

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC. The m-PEG4 component of the linker influences several key parameters:

-

Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules, which can in turn affect cell permeability and overall bioavailability.[1]

-

Flexibility and Conformation: The flexibility of the PEG linker allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2][3]

-

Ternary Complex Formation: The length and composition of the linker are critical for achieving positive cooperativity in the formation of the ternary complex, which is a key determinant of degradation efficiency.[2][3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general signaling pathway for a PROTAC utilizing a linker such as this compound is the ubiquitin-proteasome system. The process can be summarized as follows:

-

The PROTAC molecule enters the cell.

-

The target-binding ligand of the PROTAC binds to the protein of interest (POI).

-

The E3 ligase-recruiting ligand of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

The m-PEG4 linker facilitates the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

-

Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the POI.

-

The POI is polyubiquitinated, marking it for degradation.

-

The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.

Mechanism of Action II: Bone-Targeted Drug Delivery

The phosphonic acid moiety of this compound provides a strong affinity for bone tissue. This property can be harnessed to deliver therapeutic agents specifically to the bone, thereby increasing their local concentration and reducing systemic side effects.

Prodrug Activation and Bone Targeting

The ethyl ester of the phosphonic acid acts as a prodrug. It is anticipated that in vivo, esterases will hydrolyze the ethyl group, exposing the negatively charged phosphonic acid.[4][5] This active form then binds with high affinity to the calcium ions in hydroxyapatite, the inorganic mineral matrix of bone.[6]

The PEG component in this context serves to improve the solubility and pharmacokinetic properties of the bone-targeting conjugate, potentially leading to longer circulation times and enhanced accumulation in bone tissue.

Cellular Uptake in the Bone Microenvironment

Once localized to the bone surface, a drug conjugate containing the m-PEG4-phosphonic acid moiety can be taken up by bone cells, such as osteoclasts, osteoblasts, or tumor cells residing in the bone. The PEGylation of nanoparticles has been shown to influence their cellular uptake, often in a cell-type-dependent manner.[2] While PEGylation can sometimes reduce uptake by phagocytic cells, it can also facilitate passage through biological barriers.[7] The specific mechanisms of cellular entry would depend on the nature of the conjugated drug and the cell type.

Experimental Protocols

Synthesis of a PROTAC using this compound Linker (General Workflow)

The synthesis of a PROTAC using this linker typically involves standard bioconjugation techniques, such as amide bond formation.

-

Functionalization of the Linker: If not already present, a reactive group (e.g., a carboxylic acid or an amine) is introduced at the terminus of the PEG chain of the this compound.

-

Activation of Carboxylic Acid: If using amide coupling, a carboxylic acid on either the linker or one of the ligands is activated using a coupling agent such as HATU or EDC/NHS.

-

Amide Bond Formation: The activated carboxylic acid is reacted with a primary or secondary amine on the corresponding binding partner (linker or ligand) in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

-

Second Coupling Reaction: The resulting intermediate is then coupled to the second ligand using a similar strategy.

-

Purification: The final PROTAC is purified using techniques such as reverse-phase HPLC.

In Vitro Hydroxyapatite Binding Assay

This assay quantifies the affinity of the phosphonate-containing molecule for bone mineral.

-

Preparation of Hydroxyapatite (HA) Slurry: A known amount of HA powder is suspended in a buffer solution (e.g., PBS, pH 7.4).

-

Incubation: A solution of the this compound-containing compound at a known concentration is added to the HA slurry.

-

Equilibration: The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a defined period (e.g., 1-24 hours) to allow for binding to reach equilibrium.

-

Separation: The HA particles are separated from the supernatant by centrifugation.

-

Quantification: The concentration of the compound remaining in the supernatant is measured using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).

-

Calculation: The amount of compound bound to the HA is calculated by subtracting the amount in the supernatant from the initial amount added.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.

-

Cell Culture and Treatment: Cells expressing the target protein are seeded in culture plates and treated with varying concentrations of the PROTAC for a specific duration.

-

Cell Lysis: The cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the extent of protein degradation relative to a vehicle-treated control.[8]

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) assays are powerful tools for studying PROTACs in live cells.

-

Target Engagement Assay: This assay measures the binding of the PROTAC to its target protein or the E3 ligase in live cells. It typically involves a NanoLuc® luciferase-tagged protein and a fluorescent tracer that competes with the PROTAC for binding.[9][10]

-

Ternary Complex Formation Assay: This assay directly measures the formation of the POI-PROTAC-E3 ligase complex in live cells. One protein is tagged with NanoLuc® luciferase, and the other is tagged with a fluorescent acceptor (e.g., HaloTag® labeled with a fluorescent ligand). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.[11]

Quantitative Data Presentation

While specific quantitative data for PROTACs or bone-targeted conjugates using the exact this compound linker is not extensively available in the public domain, the following tables represent the types of data that are typically generated in the evaluation of such molecules.

Table 1: Representative Data for PROTAC Efficacy

| PROTAC Construct | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |

| PROTAC-X | Protein A | 50 | 95 | Cell Line 1 |

| PROTAC-Y | Protein B | 100 | 85 | Cell Line 2 |

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 2: Representative Data for Bone-Targeting Affinity

| Compound | Hydroxyapatite Binding (%) | Incubation Time (h) |

| Drug-PEG4-Phosphonate | 85 | 4 |

| Control Drug | < 5 | 4 |

Conclusion

This compound is a versatile and valuable tool in modern drug development. Its mechanism of action is context-dependent, serving either as a critical component of a PROTAC linker to facilitate targeted protein degradation or as a bone-targeting moiety for the specific delivery of therapeutic agents. Understanding these core mechanisms, supported by the experimental protocols outlined in this guide, is essential for the rational design and evaluation of novel therapeutics that incorporate this promising bifunctional molecule. Further research focusing on specific conjugates and their biological evaluation will continue to expand the applications of this compound in addressing a range of diseases.

References

- 1. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 7. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. selvita.com [selvita.com]

- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

Technical Guidance: Solubility of m-PEG4-phosphonic acid ethyl ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of m-PEG4-phosphonic acid ethyl ester, a key reagent in bioconjugation and drug delivery systems. Due to the limited availability of specific quantitative solubility data in public literature, this document combines reported qualitative data with predicted solubility based on the molecule's chemical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility in their specific solvent systems.

Core Concepts: Understanding Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound (C13H29O7P) incorporates both hydrophilic and hydrophobic regions, influencing its solubility across a range of organic solvents. The polyethylene (B3416737) glycol (PEG) chain and the phosphonic acid ethyl ester group contribute to its polarity and potential for hydrogen bonding.

Solubility Data

The following table summarizes the known and predicted solubility of this compound in various organic solvents. It is critical to note that much of this data is qualitative or predictive and should be used as a guideline for solvent selection. Experimental verification is strongly recommended.

| Organic Solvent | Chemical Formula | Solvent Type | Reported/Predicted Solubility | Citation/Basis |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | Polar Aprotic | Soluble | [1][2] |

| Dichloromethane (DCM) | CH2Cl2 | Chlorinated | Likely Soluble | Prediction based on the solubility of similar PEG-phosphonates |

| Methanol | CH3OH | Polar Protic | Likely Soluble | Prediction based on the polarity of the molecule |

| Ethanol | C2H5OH | Polar Protic | Likely Soluble | Prediction based on the polarity of the molecule |

| Chloroform | CHCl3 | Chlorinated | Likely Soluble | Prediction based on the polarity of the molecule |

| Ethyl Acetate | C4H8O2 | Polar Aprotic | Moderately Soluble | Prediction based on the balance of polar and non-polar groups |

| Hexane | C6H14 | Non-polar | Likely Insoluble | Prediction based on the significant polarity of the molecule |

Experimental Protocol for Solubility Determination

This section outlines a general yet detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 1.5 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.

Procedure:

-

Preparation of Stock Solution (if required for calibration):

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the test solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and experimental workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

m-PEG4-phosphonic acid ethyl ester molecular weight and structure

An In-Depth Technical Guide on m-PEG4-phosphonic acid ethyl ester

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a phosphonic acid ethyl ester functional group. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

| Identifier | Value | Source |

| Molecular Weight | 328.34 g/mol | [1][2] |

| Chemical Formula | C13H29O7P | [1] |

| IUPAC Name | diethyl (2,5,8,11-tetraoxatridecan-13-yl)phosphonate | [1] |

| CAS Number | 1872433-73-2 | [1] |

| SMILES Code | COCCOCCOCCOCCP(OCC)(OCC)=O | [1] |

| Appearance | Not specified in literature; likely a liquid or solid | |

| Purity | Typically ≥95% | [3][4] |

| Solubility | Soluble in various organic solvents | [1] |

| Storage | Recommended at -20°C for long-term storage | [1][3] |

Chemical Structure

The structure of this compound features a methoxy-terminated tetra-ethylene glycol chain linked to a diethyl phosphonate (B1237965) group.

Caption: Chemical structure of this compound.

Experimental Applications and Protocols

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the ligand that binds to the target protein with the ligand that binds to the E3 ligase. The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the final PROTAC molecule.

General Experimental Workflow for PROTAC Synthesis

Caption: Generalized workflow for the synthesis of a PROTAC using a PEG linker.

Methodologies for Key Experiments

Detailed experimental protocols for the synthesis and application of PROTACs involving this compound are often proprietary to the developing research group or company. However, the general steps would involve:

-

Functional Group Activation: The terminal groups of the target protein ligand, E3 ligase ligand, and the this compound linker may require activation (e.g., conversion to an active ester, halide, or other reactive species) to facilitate coupling.

-

Coupling Reactions: Standard coupling chemistries, such as amide bond formation (e.g., using HATU or EDC/NHS), click chemistry, or other biocompatible reactions, are used to sequentially link the components.

-

Purification: After each coupling step, purification is crucial to remove unreacted starting materials and byproducts. This is typically achieved using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final PROTAC product is thoroughly characterized to confirm its identity and purity using methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and analytical HPLC.

Researchers and drug development professionals should refer to the broader literature on PROTAC synthesis for detailed methodologies and adapt them to the specific ligands and linker being used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound — TargetMol Chemicals [targetmol.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Shelf Life and Storage of m-PEG4-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended shelf life and storage conditions for m-PEG4-phosphonic acid ethyl ester. The information is compiled from various supplier recommendations and general knowledge on the stability of related phosphonate (B1237965) compounds. This document aims to ensure the integrity and stability of the molecule for research and development applications.

Introduction to this compound

This compound is a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins associated with disease. The PEGylated phosphonate structure of this linker imparts desirable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles, to the resulting PROTAC molecule. Given its role in the synthesis of potential therapeutics, maintaining the stability and purity of this compound is of paramount importance.

Recommended Storage Conditions and Shelf Life

The stability of this compound is highly dependent on the storage conditions. Adherence to the recommended guidelines is crucial to prevent degradation and ensure the compound's performance in downstream applications. The following table summarizes the storage recommendations from various sources.

| Storage Format | Temperature | Duration | Additional Conditions | Source |

| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Dry, dark | [5] |

| -20°C | Long-term (months to years) | Dry, dark | [1][3][5][6][7][8] | |

| -20°C | 3 years | [1][3] | ||

| 4°C | 2 years | [3] | ||

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [1] | |

| -80°C | 6 months | [3] | ||

| -20°C | 1 month | [3] | ||

| Shipping | Ambient Temperature | Short-term (a few weeks) | Non-hazardous chemical | [1][5][6][7][8] |

It is generally recommended to store the compound in a dry and dark environment to prevent hydrolysis and photodegradation.[5] For long-term storage, -20°C is the most consistently recommended temperature for the solid form. When dissolved in a solvent, storage at -80°C is preferable to maintain stability over several months.

Factors Influencing Stability

Phosphonate esters, including this compound, are susceptible to chemical degradation, primarily through hydrolysis. The rate of hydrolysis is influenced by several factors:

-

pH: Hydrolysis can be catalyzed by both acidic and basic conditions. The stability of phosphonate esters is often optimal at a neutral pH.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.

-

Moisture: The presence of water is necessary for hydrolysis. Therefore, storing the compound in a dry environment is critical.

-

Light: Exposure to light, particularly UV light, can potentially lead to photodegradation of the molecule.

The following diagram illustrates the relationship between these factors and the stability of the compound.

Caption: Logical relationship between storage conditions and compound stability.

Experimental Protocol for Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed to monitor its purity and detect degradation products over time.

Objective: To assess the stability of this compound under defined storage conditions.

Principle: A reverse-phase HPLC method is used to separate the intact parent compound from any potential degradants. The peak area of the parent compound is monitored over time to determine the rate of degradation.

Materials and Reagents:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

HPLC-grade formic acid or other suitable buffer components

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Environmental chamber or incubator for controlled temperature and humidity storage

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be the stock solution.

-

-

Preparation of Stability Samples:

-

Dilute the stock solution with the desired storage buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Aliquot the stability samples into appropriate vials.

-

-

Storage of Stability Samples:

-

Store the vials under the desired stress conditions (e.g., elevated temperature, different pH values, exposure to light).

-

Include a control set of samples stored under the recommended long-term storage condition (-20°C).

-

-

HPLC Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage condition.

-

Analyze the samples by HPLC. A generic starting method could be:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar degradants and the parent compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: As phosphonates lack a strong chromophore, a low UV wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on its retention time from the time-zero sample.

-

Record the peak area of the parent compound at each time point for each storage condition.

-

Calculate the percentage of the parent compound remaining relative to the initial time point.

-

The appearance of new peaks in the chromatogram indicates the formation of degradation products.

-

The following diagram outlines the general workflow for this stability testing protocol.

Caption: Experimental workflow for phosphonate ester stability assessment.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any specific signaling pathways. Its primary role is that of a chemical linker, designed to be biologically inert while connecting a target-binding ligand to an E3 ligase-recruiting ligand in a PROTAC. The biological activity of the resulting PROTAC is determined by the ligands it connects, not the linker itself.

Conclusion

The proper storage and handling of this compound are critical for maintaining its chemical integrity and ensuring its performance in the synthesis of PROTACs and other applications. For long-term storage, the solid compound should be kept at -20°C in a dry, dark environment. When in solution, storage at -80°C is recommended. Researchers should be mindful of the potential for hydrolysis and consider implementing a stability testing program, such as the general HPLC method outlined, to monitor the quality of the material over time, especially if it is to be used in cGMP or other regulated environments.

References

- 1. Carboxy-PEG4-phosphonic acid ethyl ester | TargetMol [targetmol.com]

- 2. CAS#:2028281-89-0 | m-PEG4-(CH2)8-phosphonic acid ethyl ester | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound — TargetMol Chemicals [targetmol.com]

- 5. medkoo.com [medkoo.com]

- 6. PEG4-bis(phosphonic acid diethyl ester), 1807539-03-2 | BroadPharm [broadpharm.com]

- 7. Carboxy-PEG4-phosphonic acid, 1623791-69-4 | BroadPharm [broadpharm.com]

- 8. t-butyoxycarboxy-PEG4-phosphonic acid ethyl ester, 1623791-77-4 | BroadPharm [broadpharm.com]

Commercial Suppliers and Technical Guide for m-PEG4-phosphonic acid ethyl ester in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of m-PEG4-phosphonic acid ethyl ester, a key building block in the development of targeted therapeutics. We will explore its commercial availability, key chemical properties, and its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs). This document will detail experimental protocols for its incorporation into these novel drug modalities and illustrate the underlying biological pathways and synthetic workflows.

Introduction to this compound

This compound is a heterobifunctional linker molecule characterized by a methoxy-terminated tetraethylene glycol (PEG4) chain and a diethyl phosphonate (B1237965) group. The PEG component imparts hydrophilicity, which can improve the solubility and cell permeability of the final drug conjugate.[1][2] The phosphonate moiety offers a versatile handle for conjugation to other molecules. Its primary and most prominent application is in the burgeoning field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[3][4][5][6]

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs), particularly those implicated in disease.[7][8] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[9] The linker's length, flexibility, and chemical composition are critical for the proper formation of a ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein by the proteasome.[10]

Commercial Availability

Several commercial suppliers offer this compound and related derivatives. The quality and purity of the linker are paramount for reproducible results in research and development. Below is a summary of key information from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| MedKoo | This compound | 1872433-73-2 | 328.34 | >98% |

| BroadPharm | This compound | 1872433-73-2 | 328.3 | >98% |

| MedChemExpress | This compound | 1872433-73-2 | 328.34 | >98% |

| TargetMol | This compound | 1872433-73-2 | 328.34 | >98% |

| Chemsrc | m-PEG4-C6-phosphonic acid ethyl ester | 2028281-89-0 | 412.50 | >97% |

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to consult the respective supplier for the most current product specifications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C13H29O7P | PubChem[11] |

| Exact Mass | 328.1651 g/mol | PubChem[11] |

| Appearance | Varies (typically a solid or oil) | MedKoo[12] |

| Solubility | Soluble in DMSO | MedKoo[12] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | MedKoo[12] |

Role in PROTACs: The Ubiquitin-Proteasome System

The primary therapeutic application of this compound is as a linker in the construction of PROTACs. PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system (UPS). The following diagram illustrates the mechanism of action of a PROTAC.

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the sequential coupling of the target protein ligand, the linker, and the E3 ligase ligand. While a specific protocol for this compound is not readily published, the following represents a generalized workflow that can be adapted for its use. The phosphonic acid ethyl ester would likely be hydrolyzed to the free phosphonic acid prior to conjugation, or used directly in specific coupling reactions.

General Workflow for PROTAC Synthesis

The following diagram outlines a typical synthetic workflow for creating a PROTAC molecule.

Caption: A generalized workflow for the synthesis and testing of a PROTAC.

Protocol 1: Amide Bond Formation (General)

This protocol describes a common method for coupling a component with a carboxylic acid to another component with an amine, a frequent step in PROTAC synthesis.[3]

Reagents and Materials:

-

Component A-COOH (e.g., POI ligand or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)

-

Component B-NH2 (e.g., an amine-functionalized linker or the other ligand) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve Component A-COOH in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for approximately 15 minutes at room temperature.

-

Add Component B-NH2 to the reaction mixture.

-

Continue stirring the reaction at room temperature overnight.

-

Monitor the progress of the reaction using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Perform aqueous workup by washing sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography to obtain the desired amide-linked product.

Protocol 2: Proposed Conjugation of m-PEG4-phosphonic acid

To utilize this compound in a similar coupling scheme, the ethyl ester would first be hydrolyzed to the free phosphonic acid.

Step 1: Hydrolysis of the Ethyl Ester

Reagents and Materials:

-

This compound (1.0 eq)

-

Bromotrimethylsilane (TMSBr) (excess)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Standard laboratory glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add TMSBr dropwise and allow the reaction to warm to room temperature.

-

Stir overnight.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure to yield the m-PEG4-phosphonic acid.

Step 2: Phosphonate Amide Coupling

Reagents and Materials:

-

m-PEG4-phosphonic acid (1.0 eq)

-

Amine-containing component (e.g., POI ligand-NH2) (1.1 eq)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Standard laboratory glassware for organic synthesis

-

Nitrogen or Argon atmosphere

Procedure:

-

Follow a similar procedure to Protocol 1, substituting the carboxylic acid with the phosphonic acid and using a suitable phosphonate coupling reagent like PyBOP.

-

Purify the final product using appropriate chromatographic techniques, such as reverse-phase HPLC.

Logical Relationships in PROTAC Design

The successful design of a PROTAC relies on the careful selection and integration of its three core components. The following diagram illustrates the logical relationship between these components.

Caption: The core components of a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development, particularly for the synthesis of PROTACs. Its PEG structure offers favorable physicochemical properties, while the phosphonate group provides a means for stable conjugation. The successful application of this and similar linkers in PROTAC design is advancing the field of targeted protein degradation, opening new avenues for treating a wide range of diseases. The provided protocols and diagrams serve as a foundational guide for the rational design and synthesis of these innovative therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C13H29O7P | CID 119058296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the efficiency of target protein degradation. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique physicochemical properties.[1] This in-depth technical guide explores the multifaceted role of PEG linkers in PROTAC design, offering quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.

The Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which provide a unique combination of flexibility and hydrophilicity. This inherent characteristic is pivotal in addressing a primary challenge in PROTAC development: the frequently large and lipophilic nature of these molecules, which can result in poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in the development of PROTACs is their often-low aqueous solubility, a consequence of their high molecular weight and lipophilicity.[2] This can impede their formulation and bioavailability. The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can form hydrogen bonds with water molecules, thereby improving the molecule's solubility in aqueous environments.[3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[1][4] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[4][5] However, it is crucial to note that excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[4]

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of the linker in a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2] The length of the PEG linker is a critical factor in this process. An optimal linker length is necessary to effectively bridge the two proteins, allowing for efficient ubiquitination and subsequent degradation of the target protein.[6]

-

Too short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2]

-

Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the required proximity and orientation for efficient ubiquitin transfer are not achieved. This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[4]

The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs targeting different proteins.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Data is illustrative and compiled from various sources in the literature.[4]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC A | 10 (PEG2) | 50 | 85 | 1.2 |

| PROTAC B | 13 (PEG3) | 15 | 95 | 0.8 |

| PROTAC C | 16 (PEG4) | 25 | 90 | 0.5 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4]

Table 3: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting ERα

| PROTAC | Linker Length (atoms) | ERα Degradation (%) at 100 nM |

| PROTAC X | 9 | ~20 |

| PROTAC Y | 12 | ~60 |

| PROTAC Z | 16 | >80 |

Based on data from a study by Cyrus et al.[6]

Table 4: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 |

Data from a study by Arvinas.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

In Vitro Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC compounds

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control intensity. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Purified recombinant POI (e.g., GST-tagged)

-

Purified recombinant E3 ligase complex (e.g., FLAG-tagged)

-

PROTAC compounds

-

AlphaLISA anti-GST Acceptor beads

-

AlphaLISA anti-FLAG Donor beads

-

AlphaLISA assay buffer

-

384-well white microplates

-

Plate reader capable of AlphaLISA detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC compound in assay buffer. Prepare solutions of the POI and E3 ligase in assay buffer at the desired concentrations.

-

Assay Incubation: In a 384-well plate, add the POI, E3 ligase, and PROTAC dilutions. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for complex formation.

-

Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Then, add the anti-FLAG Donor beads and incubate again in the dark.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the optimal concentration for ternary complex formation.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

PROTAC compounds

-

LC-MS/MS system for quantification

Procedure:

-

Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

-

Compound Preparation: Prepare solutions of the PROTACs in PBS in the donor plate wells.

-

Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS in each well.

-

Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) to allow the compounds to diffuse across the membrane.

-

Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

-

Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

-

Vd = volume of donor well

-

Va = volume of acceptor well

-

A = area of the membrane

-

t = incubation time

-

[C]a = concentration in the acceptor well

-

[C]eq = equilibrium concentration

-

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC in a mouse model.

Materials:

-

Male or female mice (e.g., C57BL/6 or BALB/c)

-

PROTAC compound formulated for the chosen route of administration (e.g., intravenous, oral)

-

Dosing vehicles

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing: Acclimate the mice to the housing conditions for at least one week. Administer the PROTAC to the mice via the desired route (e.g., a single intravenous bolus dose or oral gavage).

-

Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Typically, sparse sampling is used, with a few mice per time point.

-

Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the PROTAC in mouse plasma. Analyze the plasma samples to determine the drug concentration at each time point.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t1/2)

-

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. benchchem.com [benchchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Phosphonates in Bioconjugation: A Technical Guide for Researchers

Introduction

Phosphonates, organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond, have emerged as a versatile and powerful tool in the field of bioconjugation. Their unique physicochemical properties, including their structural resemblance to phosphates and their inherent stability against enzymatic cleavage, make them highly valuable for a range of applications in research, diagnostics, and therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of phosphonate (B1237965) chemistry for bioconjugation, tailored for researchers, scientists, and drug development professionals. The guide details the synthesis of phosphonate-modified biomolecules, their application in creating stable and effective bioconjugates, and the underlying biological pathways they influence.

Core Concepts in Phosphonate Bioconjugation

Phosphonates serve as stable isosteres of phosphate (B84403) groups, a ubiquitous functional group in biology.[1] This mimicry allows them to interact with biological systems in a controlled manner while resisting the enzymatic hydrolysis that readily cleaves phosphate esters.[2] This inherent stability is a key advantage in the design of long-lasting bioconjugates for in vivo applications.

The primary applications of phosphonates in bioconjugation include:

-

Antibody-Drug Conjugates (ADCs): Phosphonate-based linkers and payloads are increasingly being used in the development of ADCs for targeted cancer therapy.[3][4] Their stability in plasma circulation prevents premature drug release, while their unique chemical reactivity allows for controlled conjugation to antibodies.[5]

-

Oligonucleotide Modification: The introduction of phosphonate linkages into oligonucleotides enhances their resistance to nuclease degradation, a critical feature for antisense and siRNA therapeutics.[6]

-

Protein and Peptide Labeling: Phosphonate-containing probes can be used for the specific labeling and enrichment of proteins and peptides for proteomic studies.[7][8]

-

Immunomodulation: Synthetic phosphonates can act as payloads in ADCs to selectively activate immune cells, such as Vγ9Vδ2 T cells, for cancer immunotherapy.[4][9]

Synthesis of Phosphonate Bioconjugates

The formation of a stable C-P bond is the cornerstone of phosphonate chemistry. Several synthetic methods are employed to introduce phosphonate moieties into biomolecules or linkers.

Key Synthetic Reactions

-

Michaelis-Arbuzov Reaction: This is a widely used method for forming a C-P bond by reacting a trialkyl phosphite (B83602) with an alkyl halide.[1][10] The reaction proceeds via a phosphonium (B103445) intermediate, which then undergoes dealkylation to yield the phosphonate ester.[11][12]

-

Hirao Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of aryl- and vinylphosphonates from the corresponding halides and H-phosphonates.[1]

-

Kabachnik-Fields Reaction: This three-component reaction of an aldehyde or ketone, an amine, and a dialkyl phosphite is a versatile method for synthesizing α-aminophosphonates.[13]

Quantitative Data for Phosphonate Bioconjugation

The efficiency and stability of phosphonate bioconjugates are critical for their application. The following table summarizes key quantitative data from various studies.

| Parameter | Molecule/System | Value | Conditions | Reference(s) |

| Reaction Yield | Phosphoramidation of DNA with biotinylated phosphonate | 60-80% | One-step reaction in the presence of 6.77 M urea | [14] |

| Kabachnik-Fields synthesis of α-aminophosphonates | 89-97% | Solvent-free, catalyzed by SnO2 nanoparticles | [13] | |

| Michaelis-Arbuzov reaction for benzylphosphonate diesters | Good yields | Pd(OAc)2/Xantphos catalyst | [1] | |

| Inhibition Constant (Ki) | Risedronate inhibition of human FPPS | Initial Ki: nM range | Time-dependent inhibition | [4] |

| Zoledronate inhibition of human FPPS | Pre-incubated IC50: 4.1 nM | 10 min pre-incubation | [4] | |

| Plasma Stability | Amide bond-based ADC linkers | t1/2 ≈ 7 days | In circulation | [15] |

| Bromoacetamidecaproyl (bac) linked ADC | No measurable drug release for 2 weeks | In mice | [15] | |

| Drug-to-Antibody Ratio (DAR) | Phosphonate-ADC for T-cell activation | Not specified, but characterized | Cleavable linker | [16] |

| Site-specific DAR4 ADC | Homogeneous population | Aldehyde-specific bioconjugation | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments in phosphonate bioconjugation.

Protocol 1: Synthesis of a Phosphonate-Activated Ester for Amine Conjugation

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a phosphonate-containing linker, which can then be used to label proteins or other amine-containing biomolecules.

Materials:

-

Phosphonate-containing carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Triethylamine (TEA) (optional, if starting from a hydrochloride salt)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Dissolve the phosphonate-containing carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) or EDC (1.1 eq) to the solution with stirring. If using EDC, the reaction can often be performed at room temperature.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired phosphonate-NHS ester.

-

Characterize the product by NMR and mass spectrometry.

Protocol 2: Conjugation of a Phosphonate-NHS Ester to a Monoclonal Antibody

This protocol outlines the procedure for conjugating the synthesized phosphonate-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphonate-NHS ester (dissolved in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration devices for purification

-

UV-Vis spectrophotometer for concentration and DAR determination

-

Mass spectrometer for characterization

Procedure:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Prepare a stock solution of the phosphonate-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.

-

Add a calculated molar excess of the phosphonate-NHS ester solution to the mAb solution with gentle mixing. The molar excess will depend on the desired drug-to-antibody ratio (DAR) and should be optimized. A typical starting point is a 5-10 fold molar excess.

-

Incubate the reaction mixture at room temperature or 4 °C for 1-2 hours with gentle agitation.

-

Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50 mM.

-

Purify the resulting antibody-drug conjugate (ADC) from unreacted phosphonate-linker and byproducts using an SEC column equilibrated with PBS or by repeated centrifugal ultrafiltration.[17]

-

Determine the protein concentration and average DAR of the purified ADC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the characteristic absorbance wavelength of the phosphonate payload.[18]

-

Characterize the ADC by mass spectrometry to confirm the conjugation and determine the distribution of different DAR species.[8][19]

Signaling Pathways and Experimental Workflows

Phosphonates can modulate biological signaling pathways, and their bioconjugation follows a structured workflow.

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition by Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[6][20][21] This pathway is crucial for the synthesis of isoprenoids, which are essential for various cellular functions, including protein prenylation.[6] By inhibiting FPPS, N-BPs disrupt these processes, leading to their therapeutic effects, particularly in the treatment of bone resorption diseases.[20]

Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N-Bisphosphonates.

Activation of Vγ9Vδ2 T cells by Phosphonate-ADCs

Phosphonate-based ADCs can be designed to deliver a phosphonate payload to tumor cells.[16] Upon internalization and cleavage of the linker, the phosphonate payload is released and can activate Vγ9Vδ2 T cells through the BTN3A/BTN2A complex, leading to an anti-tumor immune response.[9][22][23]

References

- 1. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 6. The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonate - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 21. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

The Hydrophilic Shield: A Technical Guide to Polyethylene Glycol (PEG) Chains in Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract